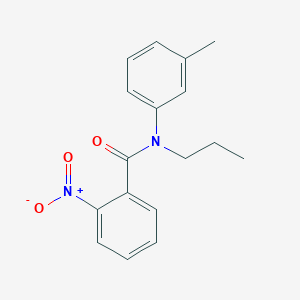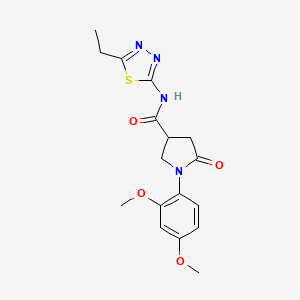
N-(3-methylphenyl)-2-nitro-N-propylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-methylphenyl)-2-nitro-N-propylbenzamide is an organic compound characterized by a benzamide core substituted with a 3-methylphenyl group, a nitro group, and a propyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methylphenyl)-2-nitro-N-propylbenzamide typically involves a multi-step process:
Amidation: The nitrobenzene derivative is then subjected to an amidation reaction with 3-methylphenylamine under appropriate conditions, such as the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.
Alkylation: The final step involves the alkylation of the amide nitrogen with a propyl halide (e.g., propyl bromide) in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors for nitration and amidation steps, and efficient purification techniques like crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-methylphenyl)-2-nitro-N-propylbenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas over a palladium catalyst or iron powder in acidic conditions.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as halogenation or sulfonation.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon, iron powder, hydrochloric acid.
Substitution: Halogens (e.g., chlorine, bromine), sulfuric acid, fuming sulfuric acid.
Hydrolysis: Sodium hydroxide, hydrochloric acid, water.
Major Products
Reduction: N-(3-methylphenyl)-2-amino-N-propylbenzamide.
Substitution: Various halogenated or sulfonated derivatives.
Hydrolysis: 3-methylphenylamine, 2-nitrobenzoic acid, propylamine.
Scientific Research Applications
Chemistry
N-(3-methylphenyl)-2-nitro-N-propylbenzamide is used as an intermediate in the synthesis of more complex organic molecules. Its functional groups allow for further chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound can be used to study the effects of nitro and amide functionalities on biological systems. It may serve as a model compound in drug design and development, particularly in the exploration of new pharmacophores.
Medicine
Potential medicinal applications include its use as a lead compound in the development of new drugs. The nitro group can be reduced to an amino group, which is a common pharmacophore in many therapeutic agents.
Industry
In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its structural features make it suitable for incorporation into polymers and other advanced materials.
Mechanism of Action
The mechanism of action of N-(3-methylphenyl)-2-nitro-N-propylbenzamide depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, through hydrogen bonding, hydrophobic interactions, and electrostatic forces. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to biological effects.
Comparison with Similar Compounds
Similar Compounds
N-(3-methylphenyl)-2-nitrobenzamide: Lacks the propyl group, which may affect its solubility and reactivity.
N-(3-methylphenyl)-N-propylbenzamide: Lacks the nitro group, which significantly alters its chemical and biological properties.
2-nitro-N-propylbenzamide: Lacks the 3-methylphenyl group, affecting its steric and electronic characteristics.
Uniqueness
N-(3-methylphenyl)-2-nitro-N-propylbenzamide is unique due to the presence of both the nitro and propyl groups, which confer distinct chemical reactivity and potential biological activity. The combination of these functional groups allows for diverse applications in various fields, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C17H18N2O3 |
|---|---|
Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-nitro-N-propylbenzamide |
InChI |
InChI=1S/C17H18N2O3/c1-3-11-18(14-8-6-7-13(2)12-14)17(20)15-9-4-5-10-16(15)19(21)22/h4-10,12H,3,11H2,1-2H3 |
InChI Key |
LBWLTAVXZAXPOX-UHFFFAOYSA-N |
Canonical SMILES |
CCCN(C1=CC=CC(=C1)C)C(=O)C2=CC=CC=C2[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(2E)-6-methoxy-1,3-benzothiazol-2(3H)-ylidene]-1-(1H-tetrazol-1-yl)cyclohexanecarboxamide](/img/structure/B11014619.png)

![N-(2-methyl-1H-benzimidazol-5-yl)-2-[(4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B11014634.png)
![N-(2-{[benzyl(methyl)amino]carbonyl}phenyl)-2-chloro-4-nitrobenzamide](/img/structure/B11014639.png)
![5-[(2-phenylmorpholin-4-yl)carbonyl]-2-[3-(propan-2-yloxy)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B11014643.png)
![1-(4-methoxyphenyl)-5-oxo-N-[4-oxo-3-(propan-2-yl)-3,4-dihydroquinazolin-6-yl]pyrrolidine-3-carboxamide](/img/structure/B11014653.png)
![N-[4-(benzyloxy)phenyl]-1-(1-methoxypropan-2-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B11014654.png)
![2-methyl-N-[(1-methyl-1H-benzimidazol-2-yl)methyl]-1-oxo-1,2-dihydroisoquinoline-4-carboxamide](/img/structure/B11014664.png)
![4-(3-methylbutyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,5-dioxo-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide](/img/structure/B11014667.png)
![2,3,5-Triphenyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B11014679.png)
![{1-[({[2-(3,4-Dimethoxyphenyl)-1,3-thiazol-4-yl]acetyl}amino)methyl]cyclohexyl}acetic acid](/img/structure/B11014686.png)
![3-(2-methoxyphenyl)-N-(2-methyl-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-yl)propanamide](/img/structure/B11014689.png)
![1-cyclopentyl-5-oxo-N-{5-[(phenylsulfanyl)methyl]-1,3,4-thiadiazol-2-yl}pyrrolidine-3-carboxamide](/img/structure/B11014694.png)
![(2S)-{[(2S)-2-(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)propanoyl]amino}(phenyl)ethanoic acid](/img/structure/B11014695.png)
